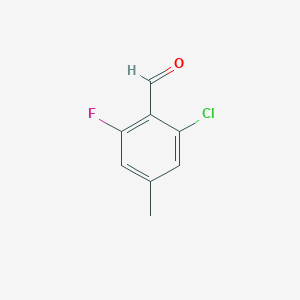

2-Chloro-6-fluoro-4-methylbenzaldehyde

Description

Properties

IUPAC Name |

2-chloro-6-fluoro-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHMRZZVMTWCLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of 2-Chloro-6-fluorotoluene

The most direct and documented method to prepare 2-chloro-6-fluorobenzaldehyde derivatives involves the oxidation of the corresponding methyl-substituted aromatic compound. Specifically, 2-chloro-6-fluorotoluene can be oxidized to the aldehyde using chromyl chloride as the oxidizing agent. This method is well-established for halogenated toluene derivatives and yields the corresponding benzaldehyde by selective oxidation of the methyl group.

Reaction :

2-Chloro-6-fluorotoluene + chromyl chloride → 2-Chloro-6-fluorobenzaldehyde-

- Chromyl chloride acts as the oxidant, converting the methyl group to an aldehyde.

- The halogen substituents (chloro and fluoro) remain intact during the reaction.

- The reaction requires careful control to avoid overoxidation or side reactions.

Notes :

This method is referenced for the preparation of 2-chloro-6-fluorobenzaldehyde, which is closely related structurally to 2-chloro-6-fluoro-4-methylbenzaldehyde, differing only by the position of the methyl and aldehyde groups. Adjustments in starting material substitution patterns can yield the desired 4-methyl derivative by selecting the appropriate methyl-substituted halogenated toluene isomer.

Synthetic Route via Diazonium Chemistry and Reduction (Related Intermediate Preparation)

While direct preparation methods for this compound are limited in literature, related synthetic strategies for halogenated methyl-substituted aromatic amines provide insight into multi-step approaches that could be adapted.

Starting Material : 3-chloro-5-methyl-4-nitroaniline (structurally similar to the target compound's aromatic framework).

-

- Diazotization of the amino group using sulfuric acid and sodium nitrite at low temperature (0–5 °C).

- Reduction of the diazonium intermediate by hypophosphorous acid and iron powder in a one-pot reaction to yield the corresponding chloro-methylaniline derivative.

- Subsequent functional group transformations (e.g., oxidation) can introduce the aldehyde group at the desired position.

-

- Diazotization at 0–5 °C.

- Hypophosphorous acid reduction at 0–5 °C.

- Iron powder reduction at 85–95 °C.

-

- Overall yield reported over 80%.

- Purification by column chromatography.

Relevance :

Although this method is for 2-chloro-6-methylaniline, the approach can inform the synthesis of this compound by adapting substituents and subsequent oxidation steps.

Aromatic Amine to Aldehyde Conversion (General Methodology)

A classical method for preparing substituted benzaldehydes involves converting an aromatic amine to the corresponding aldehyde via diazonium salt intermediates. This approach, exemplified in the preparation of 2-bromo-4-methylbenzaldehyde, can be adapted for the fluoro-chloro-methylbenzaldehyde target.

-

- Formation of aromatic diazonium salt from the corresponding amine.

- Conversion of the diazonium salt to the aldehyde using formylation reagents or related transformations.

-

- The reaction can generate hazardous byproducts such as hydrogen cyanide (HCN), requiring strict safety protocols and fume hood usage.

- Reaction conditions must be optimized to maintain halogen substituents and prevent side reactions.

Example :

This method is documented for 2-bromo-4-methylbenzaldehyde synthesis and involves reagents such as hydroxylamine hydrochloride and sodium nitrite, with careful temperature control.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Oxidation of 2-chloro-6-fluorotoluene | 2-Chloro-6-fluorotoluene | Chromyl chloride, controlled oxidation | Direct, preserves halogens | Requires toxic oxidant |

| Diazotization and Reduction Route | 3-Chloro-5-methyl-4-nitroaniline | H2SO4, NaNO2, H3PO2, Fe powder | High yield, mild conditions | Multi-step, requires purification |

| Aromatic Amine to Aldehyde | Halogenated methyl aniline derivatives | Sodium nitrite, hydroxylamine HCl, formylation reagents | Versatile, classical method | Hazardous byproducts, safety concerns |

Research Findings and Considerations

The oxidation with chromyl chloride is the most straightforward and commonly cited method for preparing halogenated benzaldehydes, including 2-chloro-6-fluorobenzaldehyde derivatives. This method maintains the integrity of halogen substituents and selectively oxidizes the methyl group to the aldehyde.

Multi-step synthetic routes involving diazotization and reduction provide alternative pathways to obtain key intermediates, which can then be converted to the aldehyde. These methods offer flexibility in modifying substituents but require careful control of reaction conditions and purification steps.

Safety and environmental considerations are critical, especially when handling chromyl chloride and diazonium salts, which are toxic and potentially explosive. Proper laboratory protocols must be followed.

Literature lacks a direct, one-step synthesis specifically for this compound, but the combination of the above methods and adaptation of substitution patterns provides a reliable synthetic framework.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-4-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromyl chloride (CrO2Cl2) is commonly used for oxidation reactions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 2-Chloro-6-fluoro-4-methylbenzoic acid.

Reduction: 2-Chloro-6-fluoro-4-methylbenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-Chloro-6-fluoro-4-methylbenzaldehyde serves as an important intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in numerous chemical reactions, such as:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, leading to diverse derivatives.

- Aldol Reactions : It can act as an electrophile in aldol condensation reactions, forming larger carbon frameworks.

Pharmaceutical Development

The compound has potential applications in developing therapeutic agents, particularly those targeting specific biological pathways. Its structural features may enhance the biological activity of synthesized drugs:

- Anticancer Agents : Compounds derived from similar structures have shown promising anticancer properties.

- Anti-inflammatory Drugs : The reactivity of the aldehyde functional group allows for modifications that could lead to new anti-inflammatory agents.

Case Studies and Research Findings

Recent studies have highlighted the importance of aromatic aldehydes in medicinal chemistry:

- Antimicrobial Activity : Research has shown that related compounds can inhibit bacterial growth, suggesting potential applications for this compound in developing new antimicrobial agents.

- Enzyme Inhibition Studies : The compound's ability to interact with enzymes makes it a candidate for studying enzyme kinetics and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-4-methylbenzaldehyde depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or interacting with molecular targets in microbial cells. The presence of chlorine and fluorine atoms can enhance its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

2-Chloro-6-fluoro-3-methylbenzaldehyde (CAS 104451-99-2)

- Molecular Formula : C₈H₆ClFO.

- Key Differences : The methyl group is at position 3 instead of 3.

- This positional variance may also alter crystallization behavior, as seen in X-ray diffraction studies of similar halogenated benzaldehydes .

3-Chloro-2-fluoro-4-methylbenzaldehyde (CAS 1383951-78-7)

- Molecular Formula : C₈H₆ClFO.

- Key Differences : Halogen positions are swapped (Cl at 3, F at 2).

- Impact : The electronic effects differ due to the altered halogen positions. Fluorine’s strong electron-withdrawing nature at position 2 could deactivate the ring more significantly, affecting electrophilic substitution reactions .

Halogen-Substituted Analogs

2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde (CAS 2368909-40-2)

- Molecular Formula : C₈H₅BrClFO.

- Key Differences : Bromine replaces chlorine at position 3.

- Impact : Bromine’s larger atomic radius and higher polarizability increase molecular weight (251.48 g/mol vs. 172.58 g/mol for the target compound) and enhance leaving-group ability in substitution reactions. This makes the brominated analog more reactive in cross-coupling reactions, such as Suzuki-Miyaura couplings .

2-Chloro-6-fluorobenzaldehyde (CAS 387-45-1)

- Molecular Formula : C₇H₄ClFO.

- Key Differences : Lacks the 4-methyl group.

- Impact: Absence of the methyl group reduces steric hindrance and lipophilicity. The compound’s solubility in polar solvents (e.g., methanol) is higher, but its stability under acidic conditions may be lower due to increased susceptibility to electrophilic attack at the para position .

Functional Group Variants

4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde (CAS 172932-10-4)

- Molecular Formula : C₁₄H₁₀ClFO₂.

- Key Differences : Incorporates a benzyloxy group at position 4.

- Impact : The benzyloxy group introduces electron-donating resonance effects, activating the ring toward electrophilic substitution. This compound is more suited for synthesizing ether-linked derivatives, such as polymer precursors or dendritic molecules .

2-(4-Chlorophenoxy)benzaldehyde (CAS 111826-11-0)

- Molecular Formula : C₁₃H₉ClO₂.

- Key Differences: Contains a phenoxy group instead of halogens at positions 2 and 5.

- Impact: The phenoxy group enhances thermal stability but reduces reactivity toward nucleophiles due to steric and electronic shielding of the aldehyde group .

Physicochemical and Reactivity Trends

Boiling Points and Solubility

- 2-Chloro-6-fluoro-4-methylbenzaldehyde : Higher lipophilicity due to the methyl group, favoring solubility in organic solvents like dichloromethane (logP ~2.1 estimated).

- Non-methylated analogs (e.g., 2-Chloro-6-fluorobenzaldehyde): Lower logP (~1.5), making them more soluble in aqueous-organic mixtures .

Biological Activity

2-Chloro-6-fluoro-4-methylbenzaldehyde, a compound with the chemical formula C8H7ClF, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H7ClF

- Molecular Weight : 172.59 g/mol

- CAS Number : 1534389-88-2

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with various biological targets, including enzymes and receptors. The compound exhibits potential anti-inflammatory and anticancer properties, making it a candidate for further pharmacological exploration.

- Enzyme Inhibition :

- Cell Signaling Modulation :

- Antioxidant Activity :

Table 1: Summary of Biological Activities

Case Study: Anticancer Potential

A study conducted on the effects of this compound on cancer cell lines demonstrated significant cytotoxicity. The compound was tested against various types of cancer cells, including breast and colon cancer cells. Results indicated that treatment with this compound led to:

- Inhibition of Cell Proliferation : A dose-dependent decrease in cell viability was observed.

- Induction of Apoptosis : Flow cytometry analysis revealed an increase in apoptotic cells following treatment.

These findings suggest that the compound's mechanism may involve the activation of apoptotic pathways, providing a potential therapeutic avenue for cancer treatment .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

-

Absorption and Distribution :

- The compound's lipophilicity suggests good membrane permeability, which may enhance its bioavailability.

- Metabolism :

- Toxicological Profile :

Conclusions

This compound demonstrates promising biological activity with potential applications in anti-inflammatory and anticancer therapies. Its mechanisms of action involve enzyme inhibition, modulation of cell signaling pathways, and antioxidant activity. Ongoing research will be essential to fully elucidate its pharmacological properties and therapeutic potential.

Future Directions

Further studies should focus on:

- In vivo Studies : To validate the findings from in vitro experiments.

- Mechanistic Studies : To explore detailed pathways affected by the compound.

- Clinical Trials : To assess efficacy and safety in human populations.

Q & A

Q. What are the established synthetic routes for 2-chloro-6-fluoro-4-methylbenzaldehyde, and what are their key reaction conditions?

The compound is synthesized via diazotization followed by azo elimination and side-chain oxidation, using hydrofluoric acid (HF) as a critical reagent. This method requires precise temperature control (typically 0–5°C during diazotization) and inert conditions to prevent decomposition of reactive intermediates. Post-synthesis, purification involves column chromatography with silica gel and ethyl acetate/hexane mixtures to isolate the aldehyde group from halogenated byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard characterization includes:

- NMR spectroscopy : H and C NMR to confirm the positions of chloro, fluoro, and methyl substituents. The aldehyde proton typically appears as a singlet near δ 10.0 ppm.

- HPLC-MS : To assess purity (>98%) and detect trace impurities (e.g., unreacted precursors or oxidation byproducts).

- Elemental analysis : Validate empirical formula (CHClFO) with <0.3% deviation .

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation.

- First aid : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .

- Waste disposal : Neutralize halogenated waste with alkaline solutions (e.g., 10% NaOH) before disposal in designated containers .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize hazardous byproducts (e.g., HF) during synthesis?

- Replace HF with safer fluorinating agents like Selectfluor® or KF in ionic liquids, which reduce toxicity while maintaining regioselectivity.

- Implement real-time monitoring via in-situ IR spectroscopy to track intermediate formation and adjust reaction parameters (e.g., pH, temperature) dynamically .

Q. What mechanistic insights explain the regioselectivity of halogenation in this compound derivatives?

The methyl group at position 4 directs electrophilic substitution via steric and electronic effects. Density Functional Theory (DFT) studies suggest that the chloro and fluoro substituents at positions 2 and 6 create electron-deficient regions, favoring nucleophilic attacks at position 4. Kinetic isotope effect experiments can further validate these pathways .

Q. How do researchers resolve contradictions in reported bioactivity data for this compound (e.g., antimicrobial vs. cytotoxic effects)?

- Dose-response profiling : Use a range of concentrations (0.1–100 µM) in cell-based assays to distinguish between therapeutic and toxic effects.

- Metabolomic analysis : Identify metabolic byproducts in different biological matrices (e.g., liver microsomes) that may alter bioactivity.

- Reproduibility checks : Cross-validate findings in multiple cell lines (e.g., HEK293 vs. HeLa) and under standardized OECD guidelines .

Q. What analytical challenges arise in distinguishing this compound from its structural isomers?

- Chiral chromatography : Utilize chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.

- X-ray crystallography : Resolve crystal structures to confirm substitution patterns.

- Tandem MS/MS : Fragment ions at m/z 158 (loss of CHO) and m/z 123 (loss of Cl) provide isomer-specific fingerprints .

Q. What strategies improve the stability of this compound in long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.